molecular formula C27H30N4O6 B2528851 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide CAS No. 877634-02-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide

Cat. No.: B2528851
CAS No.: 877634-02-1
M. Wt: 506.559
InChI Key: RGJDHAXABFGDHM-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a complex organic compound that features a combination of benzodioxole, furan, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furan intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include:

    Benzodioxole derivatives: Prepared via cyclization reactions involving catechol and formaldehyde.

    Furan derivatives: Synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Piperazine derivatives: Obtained through the reaction of piperazine with various aromatic compounds.

The final coupling step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole and furan moieties can be oxidized to form corresponding quinones and furans.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield a quinone derivative, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is unique due to its combination of benzodioxole, furan, and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O6/c1-34-21-7-5-20(6-8-21)30-10-12-31(13-11-30)22(23-3-2-14-35-23)17-29-27(33)26(32)28-16-19-4-9-24-25(15-19)37-18-36-24/h2-9,14-15,22H,10-13,16-18H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJDHAXABFGDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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